Ethyliminum

Description

Contextualization within Organic Chemistry: Imines and Iminium Ions

In the field of organic chemistry, imines and iminium ions are fundamental functional groups centered around a carbon-nitrogen bond.

Imines , also known as Schiff bases, are characterized by a carbon-nitrogen double bond (C=N). wikipedia.orgtestbook.com They are the nitrogen analogs of aldehydes and ketones, where the oxygen atom is replaced by an NR group. masterorganicchemistry.combyjus.com Imines are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org Imines are generally basic compounds, capable of being protonated. wikipedia.org

Iminium cations (or iminium ions) are polyatomic ions with the general structure [R¹R²C=NR³R⁴]⁺. wikipedia.org They feature a positively charged nitrogen atom double-bonded to a carbon atom. testbook.combyjus.com These cations are formed by the protonation or alkylation of an imine. wikipedia.org They can also be generated directly from the condensation of a secondary amine with an aldehyde or ketone under acidic conditions. wikipedia.org Compared to neutral imines, iminium ions are significantly more electrophilic. The pKa of a protonated imine is typically in the range of 5-7. libretexts.org

Table 1: General Comparison of Imines and Iminium Ions

| Feature | Imines | Iminium Ions |

|---|---|---|

| Functional Group | C=N | [C=N]⁺ |

| Charge | Neutral | Positive |

| Formation | Aldehyde/Ketone + Primary Amine | Protonation/Alkylation of Imine or Aldehyde/Ketone + Secondary Amine |

| Basicity | Mildly basic wikipedia.org | Acidic (conjugate acid of an imine) |

| Key Role | Intermediates in synthesis | Reactive intermediates in reactions like reductive amination and Mannich reaction |

Structure

2D Structure

3D Structure

Properties

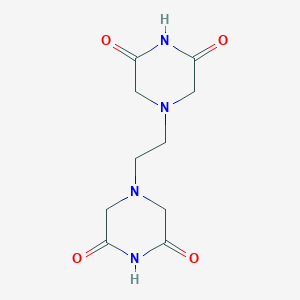

IUPAC Name |

4-[2-(3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O4/c15-7-3-13(4-8(16)11-7)1-2-14-5-9(17)12-10(18)6-14/h1-6H2,(H,11,15,16)(H,12,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLIGNUYGOFIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1CCN2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164579 | |

| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506-47-4 | |

| Record name | 4,4′-(1,2-Ethanediyl)bis[2,6-piperazinedione] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1506-47-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(3,5-DIOXOPIPERAZIN-1-YL)ETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(3,5-DIOXOPIPERAZIN-1-YL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QML51S42CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethylimine Derivatives

Condensation Reactions as Primary Synthetic Routes

The most direct and common method for synthesizing ethylimines is the acid-catalyzed condensation reaction between a carbonyl compound (aldehyde or ketone) and ethylamine (B1201723). This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the imine, also known as a Schiff base. libretexts.orgmasterorganicchemistry.comredalyc.org

Reaction of Aldehydes with Ethylamine

The reaction between an aldehyde and a primary amine like ethylamine is a classic method for forming an aldimine. youtube.com The process begins with the nucleophilic addition of ethylamine to the carbonyl carbon of the aldehyde, creating a carbinolamine intermediate. libretexts.org This intermediate is then protonated under acidic conditions, allowing for the elimination of water and the subsequent formation of the C=N double bond. youtube.comlibretexts.org The reaction is typically performed in solvents that are not water, such as methanol (B129727) or ethanol (B145695), to favor the formation of the imine product. youtube.com For example, the reaction of benzaldehyde (B42025) with ethylamine yields N-benzylideneethanamine. youtube.com

Reaction of Ketones with Ethylamine

Similar to aldehydes, ketones react with ethylamine to form ketimines. The mechanism is analogous, involving the formation of a carbinolamine intermediate followed by dehydration. masterorganicchemistry.comredalyc.org However, the reaction with ketones is often less favorable than with aldehydes due to the increased steric hindrance and lower electrophilicity of the ketone's carbonyl carbon. redalyc.org Despite this, the reaction is a viable and widely used method for synthesizing a broad range of ethylimine derivatives from various ketones. libretexts.org For instance, cyclohexanone (B45756) reacts with ethylamine in an acid-catalyzed reaction to produce the corresponding ethylimine. libretexts.org

The general reaction is: R₂C=O + CH₃CH₂NH₂ ⇌ R₂C=N-CH₂CH₃ + H₂O

Influence of Substrate Structure on Product Formation

The structure of both the carbonyl compound and the amine significantly impacts the rate and equilibrium of imine formation.

Electronic Effects: Aldehydes containing electron-withdrawing groups are generally more reactive towards nucleophilic attack by ethylamine, leading to higher yields of the corresponding imine. nih.gov Conversely, electron-donating groups on the aldehyde or ketone can decrease the electrophilicity of the carbonyl carbon, slowing the reaction.

Steric Hindrance: Increased steric bulk around the carbonyl group (e.g., in ketones versus aldehydes, or in sterically hindered ketones) can impede the approach of the nucleophilic amine, thereby reducing the reaction rate and potentially shifting the equilibrium away from the product. redalyc.org

pH Control: The pH of the reaction medium is critical. The reaction is acid-catalyzed, but if the pH is too low, the ethylamine will be protonated to form a non-nucleophilic ethylammonium (B1618946) ion. If the pH is too high, there won't be sufficient acid to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its removal as water. libretexts.orglibretexts.org The optimal pH for imine formation is typically mildly acidic, often around 4-5. libretexts.org

Stereoselective Synthesis of Chiral Ethylimines

The synthesis of chiral, non-racemic amines is a crucial endeavor in medicinal and materials chemistry, and ethylimines are key intermediates in this process. nih.gov Stereoselective methods aim to control the three-dimensional arrangement of atoms in the product. This can be achieved through several strategies:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. In the context of ethylimine synthesis, a chiral aldehyde or ketone can be reacted with ethylamine, or a chiral derivative of ethylamine can be reacted with a prochiral carbonyl compound. The auxiliary is later removed, yielding an enantioenriched product.

Asymmetric Catalysis: This approach uses a chiral catalyst to influence the reaction pathway, favoring the formation of one enantiomer over the other. For instance, iridium complexes with bulky, tunable phosphoramidite (B1245037) ligands have been successfully used in the asymmetric reductive amination of ketones with alkylamines to produce chiral amines with high enantioselectivity. nih.gov While this is a reductive amination, the initial step involves the formation of a chiral imine intermediate.

Chiral Pool Synthesis: This method utilizes readily available chiral molecules from nature, such as amino acids or terpenes, as starting materials to synthesize chiral target molecules.

The development of these methods allows for the precise construction of chiral amines, which are valuable building blocks for pharmaceuticals and other biologically active compounds. researchgate.net

Advanced Synthetic Transformations Leading to Ethylimine Formation

Beyond direct condensation, other methods have been developed for the synthesis of ethylimines, often from less conventional starting materials.

Preparation from N,N-dichloro-F-ethylamine

Synthesis through Ring-Opening Reactions

The synthesis of ethylimine derivatives is not limited to direct condensation reactions. Ring-opening reactions of various cyclic precursors provide an alternative and powerful strategy for accessing these compounds, often leading to complex molecular architectures that would be challenging to obtain otherwise. This approach involves the cleavage of a carbocyclic or heterocyclic ring by a nucleophile, in this case, ethylamine or a related species, to generate a linear structure containing the ethylimine or a precursor moiety.

One prominent example involves the ring-opening of epoxides. The reaction of ethylamine with nitroepoxides can be utilized in a one-pot, three-component synthesis to produce 2-iminothiazole derivatives. researchgate.net In this process, ethylamine first reacts with an isothiocyanate to form a thiourea (B124793) intermediate in situ. This intermediate then acts as a nucleophile, attacking the epoxide ring of the nitroepoxide, leading to its opening and subsequent cyclization to form the final iminothiazole product. researchgate.net Similarly, the ring-opening of epoxides with various amines, including ethylamine, can be efficiently catalyzed by tertiary amines like DABCO (1,4-diazabicyclic nih.govnih.govnih.govoctane) in water to yield β-amino alcohols. rsc.org

Another important class of precursors is aziridines. The strain in the three-membered ring makes them susceptible to nucleophilic attack. Differentially-substituted amino aziridines can undergo SN2 ring-opening with various nucleophiles to yield complex diamine derivatives. nih.gov This methodology provides a route to stereodefined linear compounds from cyclic olefin precursors. nih.gov

Imidazolines also serve as substrates for ring-opening reactions to produce ethylenediamine (B42938) derivatives, which are closely related to ethylimines and can be precursors for their synthesis. A notable method involves the reduction ring-opening of a 2-imidazoline ring using sodium borohydride, offering a novel pathway to unsymmetrically substituted ethylenediamines. researchgate.net

Furthermore, photochemical reactions can induce ring-opening. For instance, the irradiation of cytosine and uracil (B121893) in the presence of aqueous ethylamine at a wavelength of 254 nm leads to the formation of ring-opened products. This reaction demonstrates the cleavage of the pyrimidine (B1678525) ring to form N-carbamoyl acrylamidine (B99084) and acrylamide (B121943) derivatives of ethylamine. nih.gov

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The synthesis of imines is a reversible condensation reaction, and as such, the optimization of reaction conditions is paramount to achieving high yields and selectivity. Key parameters that significantly influence the outcome of ethylimine synthesis include the choice of solvent, the effective removal of water, and the control of reaction temperature.

Role of Solvent Polarity and Proticity

The solvent plays a critical role in imine formation, influencing both reaction kinetics and the position of the chemical equilibrium. nih.gov The nature of the solvent can affect the stability of reactants, intermediates, and transition states involved in the reaction pathway. nih.govsemanticscholar.org

Generally, polar solvents tend to result in higher yields for imine synthesis, particularly when dealing with less reactive starting materials like ketones or α,β-unsaturated carbonyl compounds. nih.gov For example, in a one-pot synthesis of a 2-iminothiazole derivative from ethylamine, phenyl isothiocyanate, and a nitroepoxide, the choice of solvent had a dramatic impact on the product yield. While reactions in highly polar solvents like water and DMF gave yields of only 25% and 18% respectively, switching to a less polar, aprotic solvent like dichloromethane (B109758) (CH2Cl2) improved the yield to 55%. The use of tetrahydrofuran (B95107) (THF) provided the highest yield at 92%. researchgate.net

The polarity of the solvent can also alter the equilibrium of the reaction. In the reaction of ketones with a scavenger resin to form an imine-like linkage, conversion decreased in the order of ethanol > acetonitrile (B52724) > dichloromethane. nih.gov However, using a non-polar solvent like hexane (B92381) can sometimes lead to higher yields. This counterintuitive result is attributed to the very low solubility of water in hexane, which effectively removes the water byproduct from the organic phase, thereby shifting the equilibrium toward the product side according to Le Châtelier's principle. nih.gov

| Solvent | Dielectric Constant (approx.) | Yield (%) | Reference |

|---|---|---|---|

| Water | 80.1 | 25 | researchgate.net |

| DMF (Dimethylformamide) | 36.7 | 18 | researchgate.net |

| CH₂Cl₂ (Dichloromethane) | 9.1 | 55 | researchgate.net |

| THF (Tetrahydrofuran) | 7.6 | 92 | researchgate.net |

Utilization of Water Scavengers

The formation of an imine from a primary amine and a carbonyl compound is a condensation reaction that liberates one molecule of water. masterorganicchemistry.comresearchgate.net This reaction is reversible, and the presence of water can lead to the hydrolysis of the imine product back to its starting materials. researchgate.net Therefore, the removal of water is a critical strategy to drive the reaction equilibrium towards the formation of the imine and achieve high conversion. researchgate.net

Several methods are employed for water removal:

Azeotropic Distillation: A common laboratory technique involves refluxing the reaction in a solvent that forms an azeotrope with water, using a Dean-Stark apparatus to physically separate and remove the water as it is formed. researchgate.net

Chemical Dehydrating Agents: A variety of chemical reagents, known as water scavengers, can be added directly to the reaction mixture.

Molecular Sieves: These are porous aluminosilicates (zeolites) that effectively adsorb water at room temperature. However, their efficiency can decrease significantly at the higher temperatures often used to accelerate imine formation, particularly in microwave-assisted synthesis.

Organosilicon Compounds: Reagents like chlorotrimethylsilane (B32843) can act as effective water scavengers in reactions involving carbonyl compounds. afinitica.com

Orthoformates: Triethylorthoformate can serve as both a solvent and a dehydrating agent in the synthesis of imine libraries. pitt.edu

Inorganic Salts: Anhydrous salts like magnesium sulfate (B86663) (MgSO₄) can be added to the reaction to bind the water that is produced. researchgate.net

The choice of water scavenger depends on the specific reaction conditions, including temperature, solvent, and the reactivity of the substrates. afinitica.com

| Water Scavenger Type | Examples | Mechanism | Reference |

|---|---|---|---|

| Physical Removal | Dean-Stark Apparatus | Azeotropic distillation of water | researchgate.net |

| Adsorption | Molecular Sieves (e.g., 4Å) | Traps water molecules in porous structure | |

| Chemical Reaction | Triethylorthoformate, Chlorotrimethylsilane | Reacts with water to form inert byproducts | afinitica.compitt.edu |

| Hydration | Anhydrous MgSO₄, Na₂SO₄ | Forms hydrated salts | researchgate.net |

Temperature Effects on Reaction Kinetics and Equilibrium

Temperature is a fundamental parameter that controls both the rate (kinetics) and the extent (thermodynamics) of a chemical reaction. nih.govresearchgate.net In ethylimine synthesis, its effect can be complex. According to kinetic theory, increasing the temperature generally increases the rate of both the forward (imine formation) and reverse (hydrolysis) reactions. However, the net effect on the equilibrium yield depends on the reaction's enthalpy.

Imine formation is typically a reversible process where an equilibrium is established. nih.gov The position of this equilibrium can be influenced by temperature. In a model reaction for the synthesis of a 2-iminothiazole, decreasing the reaction temperature from room temperature to 10–15 °C led to a significant improvement in the product yield, from a trace amount to 25% in water and 18% in DMF. researchgate.net This suggests that for this particular multi-step reaction, lower temperatures may favor the stability of intermediates or the final product, or disfavor side reactions.

In dynamic systems where multiple imines can form and interconvert, temperature can be used to shift the composition of the library. nih.gov At a given temperature, one product may be formed faster (the kinetic product), while another may be more stable (the thermodynamic product). nih.govacs.org Over time or at higher temperatures, the reaction mixture will equilibrate to favor the thermodynamically more stable product. Therefore, careful temperature control is essential for selectively isolating either the kinetic or thermodynamic product. For many standard imine syntheses, especially with less reactive ketones, higher temperatures are often required to achieve a reasonable reaction rate, always in conjunction with efficient water removal to ensure the equilibrium favors the product.

Reaction Mechanisms and Reactivity of Ethylimine and Ethyliminium Species

Mechanisms of Iminium Ion Formation

Iminium ions are the conjugate acids of imines and serve as key reactive intermediates. masterorganicchemistry.com Their formation can be achieved through several pathways, most commonly via the protonation of a pre-formed imine or through in situ generation assisted by a Lewis acid.

The most direct method for generating an ethyliminium ion is the protonation of ethylimine. Imines are nitrogen analogs of ketones and aldehydes and are generally basic. masterorganicchemistry.com In the presence of an acid, the lone pair of electrons on the nitrogen atom attacks a proton (H⁺), forming a positively charged nitrogen center. This species is known as an iminium ion or, in older literature, a Schiff base cation. masterorganicchemistry.commasterorganicchemistry.com

The formation of an imine itself from an aldehyde or ketone and a primary amine like ethylamine (B1201723) under acidic conditions follows a mechanism often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The final steps of this sequence involve the elimination of water from a protonated carbinolamine intermediate to form the iminium ion, which is then deprotonated to yield the neutral imine. masterorganicchemistry.comlibretexts.org The reversibility of this process means that treating an imine with acid readily furnishes the iminium ion intermediate. libretexts.orgchemistrysteps.com

The resulting iminium ion is stabilized by resonance, with the positive charge delocalized between the carbon and nitrogen atoms. However, the carbon atom bears a significant partial positive charge, rendering it highly electrophilic and ready for nucleophilic attack. chemistrysteps.com

Lewis acids, particularly boron compounds, are effective in promoting the in situ formation of iminium intermediates. Boron trifluoride (BF₃), often used as its diethyl etherate complex (BF₃·O(CH₂CH₃)₂), is a versatile Lewis acid that can activate substrates for various organic transformations. wikipedia.orgmdpi.com

In the context of iminium ion generation, boron trifluoride can coordinate to the nitrogen atom of an imine or a precursor amine derivative. This coordination enhances the electrophilicity of the imine carbon, facilitating nucleophilic addition. mdpi.com Furthermore, studies have shown that boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can mediate hydride abstraction from the α-carbon of an amine to directly generate an iminium hydridoborate intermediate. rsc.org This process is valuable in catalytic cycles, including transfer hydrogenations and reductive aminations. rsc.org

Control experiments and computational studies support a mechanism involving the boron-assisted in situ generation of imine or iminium intermediates in various synthetic protocols. researchgate.netnih.gov For example, in reactions involving hydrazones, BF₃·OEt₂ can transform the starting material into a difluoroboryl complex, which then undergoes subsequent radical addition reactions. mdpi.com This activation strategy avoids the need to isolate the often-sensitive imine itself.

Nucleophilic Addition Reactions Involving the C=N Bond

The characteristic reaction of iminium ions is nucleophilic addition to the electrophilic carbon of the C=N double bond. This reactivity is the basis for their role in hydrolysis, as well as in the formation of new carbon-carbon and carbon-heteroatom bonds.

The hydrolysis of an imine is a fundamental reaction that converts it back to the parent carbonyl compound and amine, and it proceeds via a nucleophilic addition mechanism involving water. masterorganicchemistry.comchemistrysteps.comwizeprep.com The reaction is reversible and is typically driven to completion by using a large excess of water, often under acidic conditions. masterorganicchemistry.comchemistrysteps.com The mechanism and its kinetics are highly dependent on the pH of the solution. rsc.org

Acid catalysis significantly accelerates imine hydrolysis. masterorganicchemistry.com The mechanism is essentially the reverse of imine formation. chemistrysteps.com The process begins with the protonation of the ethylimine nitrogen by an acid catalyst (e.g., H₃O⁺) to form the corresponding ethyliminium ion. masterorganicchemistry.comchemistrysteps.com This step makes the iminium carbon significantly more electrophilic than the neutral imine carbon. chemistrysteps.com

A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the ethyliminium ion. chemistrysteps.com This addition leads to a tetrahedral intermediate. libretexts.org Following the nucleophilic attack, a proton is transferred from the oxygen atom to the nitrogen atom, a step that can occur intermolecularly, to form a carbinolamine. chemistrysteps.com The amino group of the carbinolamine is then protonated, converting it into a good leaving group (an ammonium (B1175870) ion). libretexts.org Finally, the lone pair on the oxygen atom assists in the elimination of the amine, forming a protonated carbonyl group (an oxonium ion), which is then deprotonated by a base (such as water) to yield the final carbonyl product. masterorganicchemistry.comchemistrysteps.com

The rate of acid-catalyzed hydrolysis is pH-dependent. The reaction is generally fastest in weakly acidic solutions, with an optimal pH often cited around 4 to 5. masterorganicchemistry.comlibretexts.orgjove.com At very low pH (highly acidic conditions), the concentration of the free amine precursor required for the reverse reaction is high, but the initial nucleophilic attack in the forward imine formation is slow because the amine is protonated and non-nucleophilic. jove.com

| Step | Description |

| 1 | Protonation of the imine nitrogen to form an electrophilic iminium ion. masterorganicchemistry.com |

| 2 | Nucleophilic attack by water on the iminium carbon. chemistrysteps.com |

| 3 | Proton transfer to form a neutral carbinolamine intermediate. chemistrysteps.com |

| 4 | Protonation of the amino group to create a good leaving group. libretexts.org |

| 5 | Elimination of the amine to form a protonated carbonyl (oxonium ion). masterorganicchemistry.com |

| 6 | Deprotonation to yield the neutral carbonyl compound. chemistrysteps.com |

The hydrolysis of imines can also occur under neutral or basic conditions, although the reaction is typically much slower than in acidic media. rsc.org In neutral and basic solutions, the rate-determining step is generally the initial attack of the nucleophile (either water or a hydroxide (B78521) ion) on the neutral imine carbon. masterorganicchemistry.comtsijournals.com

At neutral pH, water is the nucleophile. Since the imine is not activated by protonation, the carbon of the C=N bond is less electrophilic, and the reaction proceeds slowly. tsijournals.com In alkaline (basic) solutions, the hydroxide ion (OH⁻) is a more potent nucleophile than water, which can lead to an increase in the hydrolysis rate compared to neutral conditions. tsijournals.com The mechanism involves the direct attack of OH⁻ on the imine carbon to form a tetrahedral anionic intermediate, which then proceeds to the products. tsijournals.com Studies on various Schiff bases show a rate minimum in the neutral pH range, with the rate increasing in both acidic and basic directions. tsijournals.com

| Condition | Rate-Determining Step | General Rate |

| Acidic (pH < 7) | Decomposition of the tetrahedral addition intermediate. masterorganicchemistry.com | Fast, optimal around pH 4-5. rsc.orgjove.com |

| Neutral (pH ≈ 7) | Attack of water on the neutral imine. masterorganicchemistry.comtsijournals.com | Slow. rsc.org |

| Basic (pH > 7) | Attack of hydroxide on the neutral imine. tsijournals.com | Slow, but can be faster than neutral. tsijournals.com |

Addition of Cyanide in Amino Acid Synthesis (Strecker Synthesis)

The Strecker synthesis is a venerable and efficient method for producing amino acids from simple precursors. fishersci.co.uk A key step in this process involves the nucleophilic addition of a cyanide ion to an iminium cation. wikipedia.orgfishersci.com

The process begins with the reaction of an aldehyde, such as acetaldehyde, with ethylamine. This condensation reaction forms an ethylimine (an N-substituted imine). In the presence of an acid, the nitrogen atom of the imine is protonated, generating a highly reactive ethyliminium cation. nih.gov This ion is a potent electrophile. nih.govfishersci.at

The electrophilic carbon of the ethyliminium ion is then attacked by a nucleophilic cyanide source, like hydrogen cyanide (HCN) or potassium cyanide (KCN). wikipedia.org This step forms a new carbon-carbon bond and results in an α-aminonitrile intermediate (e.g., 2-(ethylamino)propanenitrile). fishersci.comnih.gov The final stage of the Strecker synthesis involves the hydrolysis of the nitrile group of the α-aminonitrile, typically under acidic conditions, which yields the corresponding amino acid, such as N-ethyl-alanine. wikipedia.orgfishersci.com

Imine Formation: Acetaldehyde + Ethylamine → Ethylimine + Water

Iminium Formation: Ethylimine + H⁺ → Ethylimininum ion

Cyanide Addition: Ethylimininum ion + CN⁻ → α-Aminonitrile

Hydrolysis: α-Aminonitrile + H₂O/H⁺ → Amino Acid

Addition of Organometallic Reagents

Ethyliminium ions are susceptible to nucleophilic attack by the carbanion-like carbon of organometallic reagents. wikiwand.com These reagents, such as Grignard reagents (e.g., ethylmagnesium bromide) and organolithium reagents, are powerful nucleophiles capable of forming new carbon-carbon bonds. wikipedia.orgnih.gov

The reaction proceeds via the addition of the organometallic reagent across the carbon-nitrogen double bond of the iminium ion. The nucleophilic alkyl or aryl group from the organometallic compound attacks the electrophilic carbon of the ethyliminium ion. nih.govwikipedia.org For example, the reaction of an ethyliminium ion with ethylmagnesium bromide results in the formation of a more substituted amine, like 3-(ethylamino)pentane, after quenching the reaction mixture with water to protonate the resulting amide anion. guidetopharmacology.org

This reactivity pattern provides a valuable method for synthesizing more complex amines from simpler imine precursors. The choice of the organometallic reagent determines the nature of the alkyl or aryl group that is introduced. nih.gov

Table 1: Reaction of Ethylimine with Organometallic Reagents

| Reactant 1 (Iminium Precursor) | Reactant 2 (Organometallic) | Product (After Aqueous Workup) |

| Ethylimine | Ethylmagnesium Bromide | 3-(Ethylamino)pentane |

| Ethylimine | Methyllithium | N-ethylpropan-2-amine |

| Ethylimine | Phenyllithium | N-ethyl-1-phenyl-ethanamine |

Intramolecular Cyclization Reactions

If a nucleophilic functional group is present elsewhere in the same molecule containing an ethyliminium ion, an intramolecular cyclization can occur. nih.gov This process is a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds. fishersci.de

The reaction is initiated by the formation of the ethyliminium ion within a molecule that also bears a nucleophilic center, such as a hydroxyl group, an enolate, or an electron-rich aromatic ring. The intramolecular nucleophilic attack on the electrophilic iminium carbon leads to the formation of a new ring. The feasibility and outcome of the cyclization are governed by factors such as the length and conformation of the chain connecting the reacting centers, which determine the size of the ring being formed (e.g., five- or six-membered rings are common). nih.govidrblab.net For instance, a molecule containing a hydroxyl group at a suitable distance could cyclize to form a substituted oxazolidine (B1195125) or a related heterocycle.

Electrophilic Reactivity of Ethyliminium Ions

Role as Key Electrophilic Intermediates in Organic Transformations

Ethyliminium ions are potent electrophiles and serve as crucial reactive intermediates in a variety of organic transformations. fishersci.com The electrophilicity of the iminium ion arises from the positive charge on the nitrogen atom, which polarizes the carbon-nitrogen double bond and makes the carbon atom highly susceptible to attack by nucleophiles. nih.gov This reactivity is harnessed in several named reactions, most notably the Mannich reaction. fishersci.co.ukthegoodscentscompany.com

In the Mannich reaction, an amine (like ethylamine), a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound react to form a β-amino-carbonyl compound, known as a Mannich base. fishersci.co.ukfishersci.se The reaction proceeds through the initial formation of an iminium ion (in this context, an ethyliminium species if ethylamine is used). wikipedia.org This iminium ion is the key electrophile. It is then attacked by the enol form of the carbonyl compound, establishing a new carbon-carbon bond and forming the Mannich base. thegoodscentscompany.com

Electrophilic Aromatic Substitution Reactions

While aromatic rings typically react with strong electrophiles, a sufficiently reactive ethyliminium ion can act as the electrophile in an electrophilic aromatic substitution (SEAr) reaction, particularly with electron-rich aromatic systems. tradeindia.comabertay.ac.uk Such systems include heterocycles like pyrrole, furan, and thiophene, as well as activated benzene (B151609) derivatives. tcichemicals.com

The mechanism follows the general pathway for SEAr. nih.govnih.gov The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the ethyliminium ion. abertay.ac.uk This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. tradeindia.com Aromaticity is restored in the final step when a base removes a proton from the carbon atom that formed the new bond, yielding the substituted aromatic product. nih.gov This reaction provides a direct method for the aminoalkylation of aromatic rings.

Elimination Reactions

Ethyliminium ions can undergo elimination reactions, typically by losing a proton from a carbon atom adjacent (alpha) to the iminium carbon. This process results in the formation of an enamine.

The reaction is an acid-base reaction where a base removes an α-proton. The resulting electron pair forms a new π-bond between the α- and β-carbon atoms, and the C=N⁺ bond is neutralized, leading to the formation of a stable enamine. Enamines are versatile synthetic intermediates, acting as carbon nucleophiles in their own right. The position of the double bond in the resulting enamine is determined by the substitution pattern of the original iminium ion. This elimination pathway is a key aspect of the reactivity of iminium ions and is often in equilibrium with the addition reactions.

Dehydrofluorination Pathways of Fluorinated Ethylimines

The dehydrofluorination of fluorinated polymers, such as polyvinylidene fluoride (B91410) (PVDF), can be achieved using reagents like ethylenediamine (B42938). nih.gov This reaction involves the elimination of hydrogen fluoride (HF) from the polymer backbone, which results in the formation of carbon-carbon double bonds. nih.gov The extent of this reaction can be monitored by techniques like X-ray photoelectron spectroscopy (XPS), which quantifies the change in the fluorine content of the material. nih.gov For instance, treating PVDF with ethylenediamine at 30°C leads to a decrease in fluorine content over time, confirming the successful elimination of fluoride. nih.gov This process is significant as it modifies the properties of the original polymer, leading to materials with potential applications in areas like piezoelectric nanosensors. nih.gov

The introduction of unsaturation into fluoropolymers is a key strategy for creating precursors for materials like vulcanized fluoroelastomers. google.com While various methods exist, the use of a base to eliminate HF is a common approach. google.com The dehydrofluorination of fluoropolymers can be influenced by factors such as reaction temperature and the concentration of the base used. google.com

Catalytic dehydrofluorination of hydrofluoroalkanes represents another important pathway for the synthesis of fluoroolefins. matec-conferences.org Catalysts, particularly those based on transition metals like nickel supported on aluminum fluoride (Ni/AlF3), have shown effectiveness in these reactions. matec-conferences.org The activity of such catalysts is linked to their Lewis acidity, and the addition of a metal like nickel can enhance both the activity and stability of the catalyst through a synergistic effect. matec-conferences.org The reaction conditions, such as temperature, are dependent on the specific hydrofluoroalkane being used. For example, the dehydrofluorination of CF3CFH2 requires a higher temperature compared to CF2HCH3 over an aluminum compound catalyst. matec-conferences.org

Unimolecular Decomposition Reactions

The thermal decomposition of ethylamine has been a subject of study to understand its underlying mechanisms. Early investigations suggested that the decomposition of ethylamine is a homogeneous unimolecular reaction. acs.org However, subsequent research indicated that the reaction could be heterogeneous and might involve a chain reaction mechanism, particularly at lower pressures. aip.org

Theoretical studies using computational methods have explored various decomposition pathways for ethylamine. uom.ac.mu These studies have investigated the first-stage cracking patterns, proposing several pathways that involve either elimination or 1,3-proton shifts. murdoch.edu.au The primary decomposition products can include species like methanimine, ethenamine, and ethanimine (B1614810). murdoch.edu.au The initial and most significant decomposition channel is the fission of the C-N bond. murdoch.edu.auresearchgate.net The activation energy for the most favorable decomposition pathway has been calculated to be around 281 kJ/mol. murdoch.edu.au

Cycloaddition Chemistry

Diels-Alder Reactions with Ethylimine/Iminium Dienophiles

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. sigmaaldrich.comorganic-chemistry.org In the context of ethylimine and its derivatives, these species can act as dienophiles. The reaction is facilitated when the dienophile has electron-withdrawing groups, which lowers the energy of its lowest unoccupied molecular orbital (LUMO). organic-chemistry.org Conversely, the diene should be electron-rich. organic-chemistry.org There are also "inverse-demand" Diels-Alder reactions where an electron-rich dienophile reacts with an electron-poor diene. organic-chemistry.org

The hetero-Diels-Alder reaction is a variation where either the diene or the dienophile contains a heteroatom, such as nitrogen. sigmaaldrich.com This is particularly relevant for the synthesis of nitrogen-containing heterocyclic compounds. Ethylimine and its derivatives can participate in such reactions, leading to the formation of various heterocyclic structures. The versatility of the Diels-Alder reaction has been leveraged in the design of drug delivery systems and biomaterials. nih.gov

Vinyl Aziridination Reactions

Vinyl aziridines are valuable building blocks in organic synthesis due to their ability to undergo ring-opening reactions, providing access to a variety of functionalized molecules. beilstein-journals.org The reaction of N-diphenylphosphinyl imines with α-bromoallyllithium in the presence of zinc chloride can produce predominantly (E)-N-diphenylphosphinyl vinyl aziridines. beilstein-journals.org These vinyl aziridines can then react with various nucleophiles, leading to ring-opened products with good regioselectivity. beilstein-journals.org

Rhodium-catalyzed reactions of vinyl aziridines have been developed for the synthesis of various nitrogen-containing heterocycles. mdpi.com For instance, rhodium catalysts can facilitate [3+2] and [5+2] cycloadditions with different diene ligands. mdpi.com Furthermore, a chirality-transfer strategy using a rhodium(I) catalyst allows for the synthesis of enantioenriched aryl ethylamine derivatives from the reaction of vinyl aziridines with naphthols. acs.org This method is atom-economic and proceeds with high selectivity under mild conditions. acs.org Palladium-catalyzed cycloadditions of vinyl aziridines with cyclic N-sulfonyl imines have also been shown to produce highly functionalized imidazolidine (B613845) derivatives. researchgate.net

Reduction Reactions of Ethylimine Derivatives

The reduction of ethylimine derivatives is a fundamental transformation in organic synthesis. For instance, ethylamine can be synthesized through the reduction of various precursors. The hydrogenation of acetonitrile (B52724), acetamide, and nitroethane can yield ethylamine. wikipedia.org A common laboratory method for this reduction involves the use of lithium aluminum hydride. wikipedia.orggoogle.com

In the context of coordination chemistry, a coordinated acetonitrile ligand in a ruthenium complex has been shown to be reduced to ethylamine in the presence of reducing agents like p-phenylenediamine (B122844) or hydroquinone. acs.org This transformation highlights the ability of a metal center to facilitate the reduction of a bound nitrile.

The electrochemical reduction of compounds related to ethylamine has also been investigated. researchgate.net Various electro-analytical techniques have been employed to study the redox behavior of ethylamine and related nitro compounds. researchgate.net

Isomerization Pathways

Isomerization is a key process in the chemistry of ethylamine and its derivatives. For example, in the context of complex biological molecules like serotonin, which contains an ethylamine side chain, conformational isomerization is a significant area of study. acs.orgnih.gov The reorientation of the ethylamine side chain contributes to the existence of multiple conformational isomers. acs.orgnih.gov The energy barriers for these isomerizations can be determined experimentally using techniques like stimulated emission pumping-population transfer (SEP-PT) spectroscopy and are often compared with calculated transition states. acs.orgnih.gov

In the context of synthetic chemistry, the isomerization of allylic alcohols to carbonyl compounds can be catalyzed by systems like Pd/C in the presence of triethylamine (B128534). arkat-usa.org During this process, triethylamine can undergo a Pd/C-catalyzed oligomerization to produce ethylamine. arkat-usa.org Furthermore, the photolysis of ethylamine can lead to its isomer, ethanimine (CH3CHNH), as a primary product. researchgate.net This ethanimine can then undergo further reactions, such as a second elimination of molecular hydrogen, to form acetonitrile. researchgate.net It has also been proposed that acetonitrile could be formed through the isomerization of ketenimine, which can be synthesized from ethanamine by the elimination of molecular hydrogen. researchgate.net

The isomerization of N-phenylisomaleimide to N-phenylmaleimide can be induced by aziridine, which is structurally related to ethylimine. cdnsciencepub.com This reaction proceeds through the formation of an N'-aziridinyl-N-phenylsuccinimide adduct. cdnsciencepub.com

Z/E Isomerization Mechanisms and Barriers

The interconversion between Z and E isomers of imines, including ethylimine (ethanimine), is a critical aspect of their reactivity and stereochemistry. This isomerization can proceed through two primary mechanisms: a rotational pathway around the carbon-nitrogen double bond and a planar inversion at the nitrogen atom. unige.chresearchgate.net

The rotational mechanism involves twisting around the C=N bond, passing through a transition state where the substituent on the nitrogen is out of the plane of the double bond. researchgate.net In contrast, the inversion mechanism proceeds through a linear and planar transition state where the nitrogen atom temporarily adopts sp hybridization, with the C-N-X bond angle approaching 180°. unige.chresearchgate.net

For ethanimine, studies have shown that the E-isomer is slightly more stable than the Z-isomer. mdpi.comarxiv.org The energy barrier for the E to Z isomerization is significant, calculated to be around 24.6 kcal/mol, making spontaneous interconversion in the gas phase unlikely under typical interstellar medium conditions. mdpi.comresearchgate.netresearchgate.net This high barrier suggests that once one isomer is formed, it is not easily converted to the other without sufficient energy input, such as through photochemical processes. mdpi.comnih.gov The isomerization reaction involves the C-N-H bending mode, connecting the E and Z isomers through a transition state where the C-N-H angle is nearly 180°. arxiv.org

Computational studies on related imine systems provide context for these barriers. For instance, modifying the charge of an imine motor molecule by adding or removing an electron can significantly lower the isomerization energy barrier compared to traditional light-driven methods. nih.gov The specific mechanism—rotation versus inversion—that dominates can depend on the substituents attached to the imine. researchgate.net

Table 1: Calculated Energy Barriers for Isomerization in Imines

| Compound System | Isomerization Process | Calculated Activation Energy (kcal/mol) | Source |

|---|---|---|---|

| Ethanimine | E → Z | ~24.6 | researchgate.net |

| Phosphine (PH₃) | Pyramidal Inversion | 31.5 (132 kJ/mol) | wikipedia.org |

| Ammonia (NH₃) | Pyramidal Inversion | 5.8 (24.2 kJ/mol) | wikipedia.org |

| N-sulfenylimines | Nitrogen Inversion | Varies with substituents | researchgate.net |

| Nitrones | E/Z Isomerization | 25.8 - 29.9 | csic.es |

This table presents a selection of calculated energy barriers for isomerization processes in imines and related compounds to provide a comparative context. Actual values can vary based on the computational method and specific molecular environment.

Nitrogen Atom Inversion

Nitrogen inversion, also known as pyramidal inversion, is a key mechanism for the isomerization of amines and imines. wikipedia.org This process involves a rapid oscillation of the nitrogen atom and its substituents, where the molecule "turns inside out" through a planar transition state. wikipedia.org For an imine like ethylimine, the nitrogen atom is sp² hybridized in its ground state. During inversion, it passes through a transition state where it becomes transiently sp-hybridized. unige.ch

This inversion provides a pathway for racemization in chiral amines and isomerization in imines. wikipedia.org The energy barrier for this process is a determining factor in the stereochemical stability of the molecule. In ammonia, the inversion barrier is low (approximately 5.8 kcal/mol or 24.2 kJ/mol), allowing for extremely rapid inversion at room temperature. wikipedia.org In contrast, phosphines have a much higher inversion barrier (around 31.5 kcal/mol or 132 kJ/mol), which allows for the isolation of stable chiral phosphines. wikipedia.org

For imines, the inversion mechanism competes with the rotational mechanism for Z/E isomerization. researchgate.net The barrier height is influenced by several factors, including the electronegativity of substituents and steric effects. wikipedia.orgdma.dp.ua Interactions between the lone pair of electrons on the nitrogen atom and the orbitals of the substituents play a crucial role in determining the magnitude of the inversion barrier. researchgate.net In N-alkylimines, the inversion mechanism is generally favored, though a rotational component may contribute in some cases. researchgate.net The high energy barrier for direct inversion in ethanimine (around 22 to 28 kcal/mol) makes it a slow process without external energy. arxiv.orgresearchgate.net

Enamine Formation as an Alternative Pathway

The ethyliminium cation possesses distinct reactivity compared to the neutral ethylimine molecule. One significant alternative reaction pathway for an iminium ion is deprotonation at the alpha-carbon (the carbon atom adjacent to the C=N bond) to form an enamine. masterorganicchemistry.comlibretexts.org This pathway is particularly relevant when the iminium ion is generated from a secondary amine reacting with an aldehyde or ketone, as there is no proton on the nitrogen to remove to form a neutral imine. makingmolecules.commasterorganicchemistry.com

The mechanism proceeds as follows:

An iminium ion, the conjugate acid of an imine, is a key intermediate. masterorganicchemistry.com

In the presence of a base, a proton is abstracted from the α-carbon. youtube.com

The electrons from the broken C-H bond move to form a new C=C double bond, while the electrons from the C=N double bond shift onto the nitrogen atom, neutralizing its positive charge. youtube.com

The final product is an enamine, which is characterized by having an amino group attached to a carbon atom that is part of a carbon-carbon double bond. masterorganicchemistry.comlibretexts.org

This process is reversible. makingmolecules.com Enamines are nucleophilic at the alpha-carbon and can react with various electrophiles. masterorganicchemistry.com Subsequent hydrolysis of the resulting iminium salt with aqueous acid can regenerate a carbonyl compound, making enamines useful synthetic intermediates. makingmolecules.comchemistrysteps.com The formation of an enamine from an iminium species is a foundational concept in organocatalysis, highlighting the versatile reactivity of the iminium functional group. makingmolecules.com

Stereochemical Aspects in Ethylimine/ethyliminium Chemistry

Stereocontrol in Synthesis of Chiral Ethylimines

The synthesis of enantiomerically enriched ethylimines is a key challenge in asymmetric synthesis. The stereocontrol in these syntheses is typically achieved through substrate-controlled or auxiliary-controlled methods.

One of the most effective strategies involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed. For instance, chiral imines derived from the condensation of aldehydes with commercially available chiral amines, such as (R)-(+)-1-phenylethylamine or the more effective (R)-(+)-1-(1-naphthyl)ethylamine, have been successfully used as templates in stereoselective reactions. researchgate.netresearchgate.net The chiral amine component directly attaches a stereocenter to the imine nitrogen, influencing the facial selectivity of subsequent reactions. researchgate.net

Another powerful approach utilizes chiral aldehydes derived from natural products. Chiral imines obtained from D-glyceraldehyde, for example, have shown exceptional utility in controlling stereoselectivity. semanticscholar.org In the Staudinger reaction, which involves the cycloaddition of a ketene (B1206846) and an imine, an imine derived from (R)-glyceraldehyde acetonide can lead to the formation of almost a single diastereomer out of four possibilities. semanticscholar.orgresearchgate.net Computational studies suggest that this high degree of control is primarily due to the electrostatic repulsion of the chiral auxiliary group, which dictates the preferred trajectory of the incoming reactant. semanticscholar.orgresearchgate.net

The development of chiral catalysts for the asymmetric reduction of prochiral imines also represents a significant advancement in preparing chiral amines, which can serve as precursors to chiral ethylimines. d-nb.info

Table 1: Examples of Chiral Auxiliaries in Ethylimine Synthesis

| Chiral Auxiliary Source | Type of Reaction | Typical Outcome | Reference |

| (R)-(+)-1-(1-Naphthyl)ethylamine | Staudinger Cycloaddition | Good diastereoselectivity for cis β-lactams | researchgate.netresearchgate.net |

| (R)-Glyceraldehyde Acetonide | Staudinger Cycloaddition | Excellent diastereoselectivity | semanticscholar.orgresearchgate.net |

| (S)-Phenylglycine Methyl Ester | Radical Addition | Poor conversion | nih.gov |

| Phenylglycinol Derivatives | Radical Addition | Good enantiomeric ratio | nih.gov |

Diastereoselectivity in Reactions Involving Ethylimines

When a chiral ethylimine undergoes a reaction that creates a new stereocenter, the existing chirality can influence the configuration of the new center, a phenomenon known as diastereoselection. The Staudinger [2+2] cycloaddition of ketenes and imines to form β-lactams is a classic example where the diastereoselectivity is heavily influenced by the imine's structure. researchgate.netnih.gov

The reaction proceeds in a stepwise manner, involving the nucleophilic attack of the imine on the ketene to form a zwitterionic intermediate, followed by a conrotatory electrocyclization to form the β-lactam ring. researchgate.netnih.gov The stereochemistry of the final product (cis or trans) is determined by several factors, including the E/Z geometry of the starting imine and the torquoelectronic effects of the substituents during the ring-closure step. nih.gov The use of chiral imines is a highly effective strategy for controlling the diastereoselectivity of this transformation. researchgate.net

Beyond cycloadditions, other reactions also exhibit high diastereoselectivity. In a copper-hydride catalyzed allylation of imines with terminal allenes, the reaction proceeds with excellent diastereoselectivity. For N-benzyl imines, the reaction predominantly yields the syn diastereomer. mit.edu Similarly, the reaction of N-diphenylphosphinyl imines with α-bromoallyllithium in the presence of zinc chloride produces vinyl aziridines with good diastereoselectivity, favoring the (E)-isomer for imines derived from aromatic aldehydes. beilstein-journals.org

These examples underscore a general principle: the pre-existing stereocenter(s) in the ethylimine, whether on the N-substituent or the ethylidene backbone, create a biased steric and electronic environment that favors the approach of the reactant from one face over the other, leading to a specific diastereomeric product.

Chiral Inversion Mechanisms in Iminium-Related Species

Chiral imines and iminium ions are not always configurationally stable. They can undergo stereoinversion or racemization through various mechanisms, which can be a significant drawback or a useful feature depending on the context.

One common pathway for racemization involves the conversion of a chiral amine into an achiral imine or iminium intermediate, followed by reduction. This sequence effectively recycles an unwanted enantiomer by converting it back to a racemic mixture of the starting amine. rsc.org For instance, an enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, which cannot be directly racemized, can be oxidized to a non-chiral imine intermediate. This achiral product can then be reintroduced into the synthetic process. rsc.org A similar strategy, termed "flash thermal racemization," uses a heterogeneous catalyst at high temperatures to interconvert a chiral amine via a transient imine intermediate. acs.org

For the imine/iminium species itself, chiral inversion can occur through several routes. Amines with three different substituents are chiral but often cannot be resolved because they undergo rapid pyramidal inversion at the nitrogen center. libretexts.org This process involves a planar, sp2-hybridized transition state. While imines have a C=N double bond, related chiral species can exhibit similar instability. Computational studies on the chiral molecule 2-aminopropionitrile, which can form from an ethyliminium cation, have explored mechanisms for the inversion of chirality, including pathways involving the shift of a group at the chiral center followed by rotation. aip.org

In certain heterocyclic systems like chiral imidazolines, racemization can be induced by strong bases. This process is believed to occur via a symmetry-allowed thermal disrotatory ring-opening to form a planar, achiral diazapentadienyl anion, which then re-closes to form a racemic mixture of the imidazoline. researchgate.net

Influence of Substituent Groups on Stereochemical Outcomes

The nature of the substituent groups attached to the carbon and nitrogen atoms of the ethylimine framework has a profound impact on the stereochemical outcome of its reactions. These effects can be broadly categorized as steric and electronic.

Steric Effects: The size of the substituents plays a crucial role in dictating the approach of reagents. In the Staudinger reaction, bulkier substituents on the imine can hinder the ring-closure step of the zwitterionic intermediate, which can affect the final stereochemistry. nih.gov In the synthesis of vinyl aziridines, a dramatic reversal of stereoselectivity was observed when switching from an aryl-substituted imine to one with a bulky tert-butyl group. beilstein-journals.org This was rationalized by a shift from a closed to an open transition state to accommodate the increased steric demand of the tert-butyl group. beilstein-journals.org This demonstrates how steric hindrance can fundamentally alter the reaction pathway and, consequently, the stereochemical outcome. beilstein-journals.org

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly influence reaction rates and selectivity by modifying the electron density of the imine. libretexts.org In the Staudinger reaction, electron-donating groups on the N-phenyl ring of the imine increase the nucleophilicity of the imine nitrogen. researchgate.net This can favor a more direct conrotatory ring closure, leading to a higher proportion of the cis-β-lactam isomer. researchgate.net Conversely, electron-withdrawing groups can alter the energy of the transition states, promoting different isomerization pathways. nih.gov

A compelling example of substituent effects is seen in the copper-catalyzed allylation of imines. By simply changing the nitrogen-protecting group, the reaction can be directed to yield either the branched or linear homoallylic amine product with high selectivity from the same starting allene. mit.edu This regiodivergence is controlled by the electronic and steric nature of the N-substituent, which influences the key bond-forming transition state. mit.edu

Table 2: Effect of Substituents on Stereochemical Outcome in Imine Reactions

| Reaction | Imine Substituent | Effect | Observed Outcome | Reference |

| Staudinger Cycloaddition | Electron-donating group (e.g., -OCH3) on N-phenyl | Increases imine nitrogen nucleophilicity | Favors cis-isomer formation | researchgate.net |

| Staudinger Cycloaddition | Electron-withdrawing group on N-aryl | Promotes perpendicular geometries in transition structures | Influences E/Z isomerization barrier | nih.gov |

| Aziridination | Aryl group | Favors closed transition state | Predominantly (E)-vinyl aziridine | beilstein-journals.org |

| Aziridination | tert-Butyl group | Favors open transition state due to steric bulk | Predominantly (Z)-vinyl aziridine | beilstein-journals.org |

| Cu-Catalyzed Allylation | N-Benzyl group | Favors specific transition state geometry | High selectivity for branched product | mit.edu |

| Condensation Reaction | R = NO2, Cl, CH3, H on aldehyde | Influences activation barrier of transition state | Affects reaction yield and rate | mdpi.com |

Computational and Theoretical Investigations of Ethylimine/ethyliminium Species

Quantum Chemical Methodologies Applied

A variety of quantum chemical methodologies are employed to study ethylimine/ethyliminium species, each offering a different balance of computational cost and accuracy. wikipedia.org The choice of method is critical for obtaining reliable predictions of molecular properties and behavior. jstar-research.com

Ab initio methods, meaning "from first principles," solve the electronic Schrödinger equation without empirical parameters, using only physical constants. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects the instantaneous correlation of electron movements. wikipedia.org

To improve upon the HF method, post-Hartree-Fock methods are used. Møller-Plesset perturbation theory (MP) is a common example. wikipedia.org

MP2 (Second-order Møller-Plesset perturbation theory): This method adds electron correlation by considering double excitations from the HF reference. It offers a significant improvement in accuracy over HF for many systems and is often used for geometry optimizations and energy calculations. wikipedia.orgresearchgate.net Hybrid methods combining MP2 with other levels of theory, such as DFT, have been developed to achieve high accuracy for molecule-surface interactions and reaction energetics. nih.gov

MP4 (Fourth-order Møller-Plesset perturbation theory): MP4 includes single, double, triple, and quadruple excitations, providing an even higher level of theory and greater accuracy than MP2. wikipedia.org However, its computational cost is substantially higher, scaling unfavorably with the size of the system. wikipedia.orgnih.gov Hybrid MP2/MP4 potentials have been used to accurately calculate vibrational spectra for organic molecules. nih.gov

The computational scaling of these methods is a key consideration. While HF typically scales with the number of basis functions (N) to the fourth power (N⁴), MP2 scales as N⁵, and MP4 can scale as high as N⁷, limiting their application to smaller systems. wikipedia.org

Density Functional Theory (DFT) has become one of the most widely used methods in computational chemistry due to its favorable balance of accuracy and computational cost. taylorandfrancis.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact exchange from the Hartree-Fock theory with exchange and correlation functionals from DFT. scirp.orgresearchgate.net B3LYP has been extensively benchmarked and shown to provide reliable results for a wide range of organic molecules and reactions. scirp.orgresearchgate.net It is frequently used to optimize molecular geometries, calculate vibrational frequencies, and determine reaction energetics. ekb.egresearchgate.net For instance, the B3LYP functional has been successfully used to investigate the potential energy surfaces and thermodynamic parameters of dissociation reactions in related organic compounds. ekb.egresearchgate.net To account for non-covalent interactions, dispersion corrections (e.g., B3LYP-D3) are often added, which has been shown to improve the accuracy of calculations for properties like rotational barriers. nih.gov

The accuracy of any ab initio or DFT calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. fiveable.mescm.com

Types of Basis Sets: Basis sets range from minimal (e.g., STO-3G), where one function represents each atomic orbital, to larger split-valence (e.g., 3-21G, 6-31G) and correlation-consistent (e.g., cc-pVDZ, cc-pVTZ) basis sets that provide more flexibility for describing the electron distribution. scm.comuni-rostock.de

Polarization and Diffuse Functions: To improve accuracy, standard basis sets are often augmented with polarization functions (denoted by * or (d,p)) and diffuse functions (denoted by +). fiveable.me Polarization functions allow for the distortion of atomic orbitals within a molecule, which is crucial for accurately describing chemical bonds. fiveable.me Diffuse functions are important for describing systems with loosely held electrons, such as anions or molecules involved in weak interactions. fiveable.me However, studies on similar molecules like ethylamine (B1201723) have suggested that basis sets with diffuse functions can sometimes lead to incorrect predictions of conformational stability. researchgate.net

Basis Set Superposition Error (BSSE): When calculating the interaction energy between two molecules, an artificial lowering of the energy can occur because each molecule "borrows" basis functions from the other. This is known as Basis Set Superposition Error (BSSE). wikipedia.org The counterpoise correction method is commonly used to estimate and correct for this error. wikipedia.org

The choice of basis set represents a trade-off between accuracy and computational cost. Larger basis sets with more functions provide more accurate results but require significantly more computational resources. scm.com

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions, known as reaction mechanisms. pharmacy180.comuwo.ca This involves locating stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. rsc.org

A potential energy surface (PES) is a mathematical landscape that represents the energy of a molecular system as a function of its geometric coordinates. huntresearchgroup.org.uk Minima on the PES correspond to stable species (reactants, products, intermediates), while first-order saddle points correspond to transition states. numberanalytics.com

Intrinsic Reaction Coordinate (IRC) Analysis: After locating a transition state, an IRC analysis is performed to confirm that it correctly connects the desired reactants and products. researchgate.nethuntresearchgroup.org.uk The IRC is the minimum energy path on the PES that leads downhill from the transition state to the adjacent energy minima. uni-muenchen.de Following this path ensures that the identified transition state is relevant to the reaction being studied. huntresearchgroup.org.uk In some complex reactions, a single transition state can lead to multiple products through a phenomenon known as a post-transition state bifurcation, where the reaction path splits after passing the transition state. nih.gov

The potential energy surface provides crucial energetic information about a reaction. uwo.ca

Activation Energy (Ea): The activation energy is the energy difference between the reactants and the transition state. pharmacy180.comlongdom.org It represents the minimum energy barrier that must be overcome for a reaction to occur. salempress.comlibretexts.org Quantum chemical methods can calculate this barrier with high accuracy. For example, the activation barrier for the E ⇄ Z isomerization of the related ethanimine (B1614810) molecule has been computationally determined to be 115.7 kJ mol⁻¹. mdpi.com Similarly, the activation energy for the unimolecular decomposition of ethylamine has been calculated to be 281.9 kJ mol⁻¹. researchgate.net

Thermodynamic Parameters: In addition to activation energies, computational methods can determine key thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction. ekb.egnih.gov These parameters indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. rsc.org For instance, the E isomer of ethanimine is calculated to be more stable than the Z isomer by 2.84 kJ mol⁻¹. mdpi.com

Table 1: Calculated Activation Energies and Energy Differences for Related Imine/Amine Reactions This table presents data from computational studies on molecules structurally related to ethylimine to illustrate the application of these methods.

| Reaction / Species | Parameter | Calculated Value (kJ mol⁻¹) | Computational Method | Source |

|---|---|---|---|---|

| Ethanimine (E ⇄ Z Isomerization) | Activation Energy (Ea) | 115.7 | Not Specified in Snippet | mdpi.com |

| Diethylamine → Ethylamine + Ethylene | Activation Energy (Ea) | 281.9 | Ab Initio | researchgate.net |

| Ethenamine Decomposition | Activation Energy (Ea) | 297 | G4MP2 | researchgate.net |

| Ethanimine (E vs. Z isomer) | Relative Stability (ΔE) | 2.84 (E is more stable) | Not Specified in Snippet | mdpi.com |

Conical Intersections in Photophysical Processes

Conical intersections (CIs) are fundamental points of degeneracy between electronic potential energy surfaces in polyatomic molecules that govern the outcomes of many photochemical and photophysical events. cenmed.comresearchgate.net At these intersections, the Born-Oppenheimer approximation breaks down, facilitating extremely rapid and efficient non-adiabatic transitions from an electronically excited state back to the ground state. cenmed.comwikipedia.org The study of these phenomena relies heavily on advanced computational methods capable of describing the complex, time-dependent dynamics of molecules in their excited states. wikipedia.org

Computational studies have been employed to characterize the properties of conical intersections in iminium cations, which serve as model systems for understanding the photochemistry of more complex biological chromophores like retinal (the molecule responsible for vision). For the ethyliminium fragment, specifically, density functional theory (DFT) methods have been assessed for their ability to accurately predict the geometry at these critical points. wikipedia.org When testing various density functionals against high-level ab initio multireference wave function calculations, it was found that some functionals result in deviations in the predicted C-C and C=N bond lengths of the ethyliminium fragment by approximately 0.04–0.05 Å compared to the reference CASPT2 (complete active space second-order perturbation theory) values. wikipedia.org Such investigations are crucial for benchmarking computational methods and ensuring their reliability for describing the photophysics of iminium-containing systems. wikipedia.orgaip.org The accurate calculation of the CI geometry is vital, as it dictates the pathway for non-adiabatic relaxation and, consequently, the efficiency and outcome of the photochemical reaction. aip.org

Studies on Molecular Conformation and Isomer Stability

Conformational isomerism is a form of stereoisomerism where different spatial arrangements of atoms, known as conformers, can be interconverted by rotation around single bonds. wikipedia.org The stability of a particular conformer is determined by a combination of factors, including torsional strain (repulsion between bonding electrons on adjacent atoms) and steric strain (repulsive forces between bulky groups). digitellinc.comrsc.org

For the ethyliminium cation, [CH3-CH=NH2]+, rotation can occur around the carbon-carbon (C-C) single bond. This rotation leads to different relative orientations of the methyl group (CH3) and the iminium group (=NH2)+. The two primary conformations are:

Staggered Conformation: The hydrogen atoms on the first carbon are positioned as far as possible from the groups on the second carbon. This arrangement minimizes both torsional and steric strain, making it the most energetically favorable and stable conformation. researchgate.net

Eclipsed Conformation: The hydrogen atoms on the first carbon are directly aligned with the groups on the second carbon. This alignment maximizes repulsive forces, resulting in higher potential energy and lower stability. researchgate.net

Theoretical studies on related protonated imines confirm that the conformation and stability are key to their chemical behavior. nih.govresearchgate.net Computational investigations into protonated peptides with N-terminal imine groups, for example, show that the imine-protonated structures are the lowest in energy, guiding subsequent fragmentation pathways. digitellinc.com The relative stability of different conformers can be influenced by factors such as substitution and the surrounding environment (e.g., solvent). nih.gov

| Feature | Staggered Ethylimininum | Eclipsed Ethylimininum |

| Dihedral Angle (H-C-C-N) | Approx. 60° | 0° |

| Relative Potential Energy | Lower (Minimum) | Higher (Maximum) |

| Relative Stability | More Stable | Less Stable |

| Primary Strain | Minimal | Torsional & Steric |

Investigation of Solvent Effects through Implicit Solvent Models

The properties and reactivity of charged species like the ethyliminium cation are significantly influenced by the surrounding solvent. Computational chemistry offers a way to model these interactions through implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. wikipedia.org This approach provides a computationally efficient way to capture the bulk effects of the solvent on the solute's behavior. wikipedia.orgnih.gov

These models are widely applied in several areas:

Conformational Analysis: They help determine the relative stability of different conformers in solution, as the solvent can stabilize certain conformations over others. nih.gov

Reaction Energetics: They are used to calculate activation barriers and reaction energies in the condensed phase, providing insight into how a solvent can alter reaction rates and equilibria. nih.govacs.org

For instance, computational studies on the stability of various iminium ions have used implicit solvent models like CPCM and SMD to estimate the influence of polar solvents such as water or DMSO. ub.edu These calculations show that polar solvents can have a "leveling effect," reducing the energy differences between different ionic species compared to the gas phase. ub.edu This demonstrates the critical role of the solvent environment in modulating the intrinsic properties of iminium ions.

Hybrid Experimental-Computational Approaches in Mechanistic Elucidation

A powerful strategy for understanding complex chemical reactions involves a hybrid approach that combines experimental studies with theoretical computations. bc.edu This synergy allows researchers to build a comprehensive picture of a reaction mechanism that would be difficult to achieve using either method alone. rsc.orgrecercat.cat Experiments provide macroscopic observables like product yields and reaction rates, while computations offer detailed insight into transient species like transition states and intermediates that are often too fleeting to be detected experimentally. nih.govresearchgate.net

This combined approach has been successfully used to elucidate mechanisms involving imine and iminium ion intermediates. researchgate.net For example, in a study on the synthesis of curcuminoids, control experiments and spectroscopic analysis were paired with computational modeling. researchgate.netarxiv.org The calculations were used to assess the plausibility of an iminium ion intermediate within the proposed catalytic cycle, providing support for a specific mechanistic pathway. arxiv.org

In the context of the ethyliminium cation, a hybrid study might involve:

Experimental Work: Measuring reaction kinetics, performing isotopic labeling studies (e.g., with deuterium), and attempting to trap reactive intermediates to gain empirical evidence for the reaction pathway. nih.gov

Computational Work: Using methods like Density Functional Theory (DFT) to map out the potential energy surface of the reaction. This includes locating transition state structures, calculating activation energy barriers, and confirming that the calculated mechanism is consistent with the experimental observations, such as kinetic isotope effects. nih.govmdpi.com